N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a triazine ring with a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-Chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine
- N2,N2,N4,N4-Tetramethylpyrimidine-2,4-diamine
Uniqueness
N2,N2,N4,N4-TETRAMETHYL-6-({6-[2-(4-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of a triazine ring with a pyridazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-[6-[2-(4-methylphenoxy)ethoxy]pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c1-14-6-8-15(9-7-14)28-12-13-29-16-10-11-17(25-24-16)30-20-22-18(26(2)3)21-19(23-20)27(4)5/h6-11H,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFNNVMMNUMTBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=NN=C(C=C2)OC3=NC(=NC(=N3)N(C)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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